molecular formula C18H18N2O B5813522 N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide

N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide

Cat. No. B5813522
M. Wt: 278.3 g/mol
InChI Key: OHXJGGTYWZAIAL-XDHOZWIPSA-N
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Description

N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as MPCC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of cyclopropane carboxamide derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been found to reduce the levels of glucose and insulin in diabetic rats. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well understood. This compound has also been shown to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand the exact mechanism of action of this compound and to determine its efficacy in clinical trials. Additionally, this compound has been shown to have potential as an antioxidant and neuroprotective agent, and further research is needed to explore these applications. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of more potent and selective derivatives.

Synthesis Methods

The synthesis of N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 4-methylbenzaldehyde and hydrazine hydrate with 2-phenylcyclopropanecarboxylic acid. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N'-(4-methylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and antidiabetic properties. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases and improve glucose tolerance in diabetic rats.

properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13-7-9-14(10-8-13)12-19-20-18(21)17-11-16(17)15-5-3-2-4-6-15/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXJGGTYWZAIAL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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